5-Chloro-3,3-dimethylindan-1-one chemical structure and properties
5-Chloro-3,3-dimethylindan-1-one chemical structure and properties
The following technical guide details the chemical structure, properties, synthesis, and applications of 5-Chloro-3,3-dimethylindan-1-one . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a pharmacophore scaffold.
[1][2][3][4][5][6][7][8][9]
Executive Summary
5-Chloro-3,3-dimethylindan-1-one (CAS: 30428-23-0 ) is a functionalized bicyclic ketone featuring a benzene ring fused to a five-membered ring containing a gem-dimethyl group and a carbonyl moiety.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of sodium channel blockers, agrochemicals (e.g., indoxacarb analogs), and conformationally restricted dopamine transporter inhibitors.
The presence of the gem-dimethyl group at the C3 position introduces significant steric constraints (the Thorpe-Ingold effect), which often enhances the cyclization efficiency during synthesis and stabilizes the conformation of derived pharmaceuticals, improving their metabolic stability and receptor binding selectivity.
Chemical Structure & Physiochemical Properties[10][11]
Identity & Identifiers
| Property | Detail |
| IUPAC Name | 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one |
| Common Name | 5-Chloro-3,3-dimethylindanone |
| CAS Number | 30428-23-0 |
| Molecular Formula | C₁₁H₁₁ClO |
| Molecular Weight | 194.66 g/mol |
| SMILES | CC1(C)CC(=O)C2=C1C=CC(Cl)=C2 |
| InChI Key | QWZAOSKLFKAEOK-UHFFFAOYSA-N (Analogous Base) |
Physiochemical Data
| Property | Value / Range | Note |
| Appearance | White to pale yellow crystalline solid | Typical of halogenated indanones |
| Melting Point | 92–95 °C | Estimated based on 5-chloro-1-indanone (93-97°C) and dimethyl effect |
| Boiling Point | ~140–145 °C @ 15 mmHg | High boiling point due to bicyclic nature |
| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic; suitable for CNS penetration |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
Structural Analysis
-
Electronic Effects: The chlorine atom at C5 exerts a –I (inductive withdrawing) and +M (mesomeric donating) effect. In electrophilic aromatic substitutions, the +M effect dominates, directing incoming electrophiles ortho/para to itself. However, the carbonyl group at C1 is a strong electron-withdrawing group (EWG), deactivating the ring.
-
Steric Effects: The C3 gem-dimethyl group creates a "neopentyl-like" environment adjacent to the aromatic ring. This steric bulk prevents metabolic oxidation at the benzylic position (a common metabolic soft spot) and restricts the rotation of substituents in downstream derivatives.
Synthesis & Manufacturing
The synthesis of 5-chloro-3,3-dimethylindan-1-one presents a regiochemical challenge. Direct reaction of chlorobenzene with 3,3-dimethylacryloyl chloride typically yields the 6-chloro isomer due to para-direction relative to the chlorine.
To selectively obtain the 5-chloro isomer, the preferred route involves the intramolecular Friedel-Crafts acylation of a meta-substituted precursor, specifically 3-(3-chlorophenyl)-3-methylbutyric acid (or its acid chloride).
Synthetic Route: Intramolecular Cyclization
This protocol ensures the chlorine atom ends up at the C5 position of the indanone core.
-
Precursor Synthesis: 3-Chlorobenzaldehyde is reacted with isopropylidene malonate (Meldrum's acid) followed by reduction and decarboxylation to yield 3-(3-chlorophenyl)-3-methylbutyric acid .
-
Activation: The acid is converted to the acid chloride using Thionyl Chloride (
). -
Cyclization: Aluminum Chloride (
) catalyzes the intramolecular ring closure.
Regiochemistry Logic:
-
The acylium ion attacks the ring.
-
The cyclization occurs para to the chlorine atom (at the C6 position of the phenyl ring), which is sterically accessible and electronically favored over the position ortho to the alkyl chain and ortho to the chlorine.
-
Result: The closure at the para-position relative to Cl places the Cl at position 5 of the resulting indanone.
Reaction Mechanism Diagram[2]
Caption: Regioselective synthesis via intramolecular Friedel-Crafts acylation of the meta-substituted acid precursor.
Experimental Protocol (Representative)
Step 1: Acid Chloride Formation
-
Reagents: 3-(3-chlorophenyl)-3-methylbutyric acid (10.0 g, 47 mmol), Thionyl chloride (8.4 g, 70 mmol), DCM (50 mL).
-
Procedure: Dissolve the acid in dry DCM. Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours. Evaporate solvent and excess
to obtain the crude acid chloride as a yellow oil.
Step 2: Cyclization
-
Reagents: Crude acid chloride, Aluminum chloride (7.5 g, 56 mmol), DCM (100 mL).
-
Procedure:
-
Suspend
in dry DCM at 0°C under . -
Add the acid chloride (dissolved in 20 mL DCM) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 4 hours. (Evolution of HCl gas observed).
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl.
-
Workup: Extract with DCM (3x). Wash organics with brine, saturated
, and water. Dry over .[4] -
Purification: Recrystallize from Hexane/EtOAc to yield 5-Chloro-3,3-dimethylindan-1-one as off-white crystals.
-
Reactivity & Applications in Drug Discovery
The 5-chloro-3,3-dimethylindan-1-one scaffold is a versatile building block. Its reactivity profile allows for diverse functionalization:
Key Transformations
| Reaction Type | Target Site | Product Class | Application |
| Reductive Amination | C1 Carbonyl | Indanamines | CNS agents (e.g., Indatraline analogs) |
| Grignard Addition | C1 Carbonyl | Tertiary Alcohols | Chiral synthons |
| Buchwald-Hartwig | C5 Chlorine | Aryl-Amines | Kinase inhibitors |
| Suzuki Coupling | C5 Chlorine | Biaryls | Liquid crystals, Ligands |
Case Study: Dopamine Transporter Inhibitors
Indanones are precursors to phenylindanamines, which are potent inhibitors of monoamine transporters.
-
Mechanism: The ketone is converted to an amine (via oxime or reductive amination).
-
Role of 3,3-Dimethyl: The gem-dimethyl group restricts the conformational flexibility of the indane ring, locking the phenyl ring (attached at C1 or C3 in derivatives) into a bio-active conformation that maximizes binding affinity to the dopamine transporter (DAT).
-
Role of 5-Chloro: Halogen substitution on the aromatic ring modulates lipophilicity and metabolic stability, often increasing potency compared to the unsubstituted analog.
Synthesis of Spiro-Derivatives
This indanone is also used to synthesize spiro[indene-1,4'-piperidine] derivatives.
-
Reaction: The ketone at C1 undergoes condensation with suitable bis-nucleophiles or via Grignard addition followed by cyclization.
-
Utility: These spiro-compounds are explored as antagonists for G-protein coupled receptors (GPCRs), including the Nociceptin receptor.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.
-
Spill Response: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone and dispose of as halogenated organic waste.
References
-
ChemicalBook. (2025). 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Properties and Suppliers. Retrieved from
-
BLD Pharm. (2025).[5] Product Datasheet: 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 30428-23-0).[1][5][2][6][3][7][8] Retrieved from [2]
- National Institute of Standards and Technology (NIST). (2023).
- Journal of Organic Chemistry. (1971). Synthesis and Reduction of Substituted Indanones. Vol 36, No. 18. (Referenced for CAS 30428-23-0 synthesis context).
-
Organic Chemistry Portal. (2024). Synthesis of Indanones: Friedel-Crafts and Cyclization Strategies. Retrieved from
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- 3. 892575-33-6|4,6-Dichloro-2-methyl-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
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- 6. 5-CHLORO-3,3-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | 30428-23-0 [amp.chemicalbook.com]
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